Technical Guide: 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid
Technical Guide: 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic Acid
The following technical guide details the structure, synthesis, and applications of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid, a specialized
Executive Summary & Compound Identity
3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid is a synthetic
Chemical Identity Table[1]
| Property | Detail |
| IUPAC Name | 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid |
| Common Synonyms | |
| CAS Number | Not widely commercialized as a standalone acid. Reference CAS for Parent (No Methyl): 19947-39-8 (3-Amino-3-(4-chlorophenyl)propanoic acid)Reference CAS for Dimethyl Ester: 357388-75-1 |
| Molecular Formula | C |
| Molecular Weight | 213.66 g/mol |
| Stereochemistry | Contains two chiral centers (C2, C3).[1][2][3][4][5] Four stereoisomers possible: (2R,3R), (2S,3S), (2R,3S), (2S,3R). |
| Structural Class |
Structural Significance
Unlike Baclofen (
Synthesis & Production Protocols
The synthesis of 3-Amino-3-(4-chlorophenyl)-2-methylpropanoic acid typically involves a modified Mannich-type reaction or the Rodionov reaction , adapted to introduce the
Core Synthesis Workflow (Modified Rodionov Reaction)
This protocol describes the condensation of 4-chlorobenzaldehyde with methylmalonic acid (or equivalent) and an ammonium source.
Reagents:
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4-Chlorobenzaldehyde
-
Methylmalonic acid (or Diethyl methylmalonate)
-
Ammonium acetate (NH
OAc) -
Ethanol (Solvent)
Step-by-Step Protocol:
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Condensation:
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In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorobenzaldehyde (1.0 eq) and methylmalonic acid (1.1 eq) in ethanol.
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Add ammonium acetate (2.0 eq) to the solution.
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Heat the mixture to reflux (approx. 78°C) for 6–12 hours. The reaction proceeds via the formation of an imine intermediate followed by decarboxylative condensation.
-
-
Work-up:
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Cool the reaction mixture to room temperature. A precipitate may form.
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Filter the solid. If no precipitate forms, concentrate the solvent under reduced pressure.
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Redissolve the residue in a minimum amount of hot water/ethanol mixture.
-
-
Purification (Crystallization):
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Adjust pH to the isoelectric point (approx. pH 6.0–6.5) using dilute HCl or NaOH.
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Allow the solution to cool slowly to 4°C to induce crystallization of the crude amino acid.
-
Recrystallize from water/ethanol to obtain the pure zwitterionic form.
-
-
Stereochemical Resolution (Optional):
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The product is obtained as a mixture of diastereomers (syn/anti).
-
Separate diastereomers using preparative HPLC or fractional crystallization with a chiral resolving agent (e.g., tartaric acid).
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Visualization: Synthesis Pathway
Figure 1: Synthetic pathway via modified Rodionov condensation.
Pharmacological & Research Applications[1][4][5][6][7]
Peptidomimetics & Foldamers
The primary application of this compound is as a monomer for
-
Mechanism: The extra carbon in the backbone (compared to
-amino acids) and the specific substitution pattern (C2-methyl, C3-aryl) dictate the folding propensity. -
Utility: Incorporation into peptide sequences can induce 14-helix or 12-helix structures, which are resistant to degradation by peptidases.
GABA-B Receptor Ligand Design
As a structural analog of Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), this
-
Structure-Activity Relationship (SAR): The distance between the amino group and the carboxylic acid is shorter in this
-amino acid compared to the -amino acid Baclofen. This alteration helps map the spatial constraints of the receptor's orthosteric site.
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following analytical workflow is required.
Analytical Specifications Table
| Method | Parameter | Acceptance Criteria |
| HPLC | Column: C18 (Reverse Phase)Mobile Phase: Water (0.1% TFA) / AcetonitrileDetector: UV @ 220 nm | Purity > 98%Single peak (unless diastereomers are separated) |
| Solvent: D | ||
| MS (ESI) | Mode: Positive Ion | [M+H] |
| Chiral HPLC | Column: Chiralpak IA or IC | Separation of enantiomers (ER > 99:1 required for biological assays) |
Visualization: Analytical Logic
Figure 2: Analytical workflow for quality control.
References
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Sigma-Aldrich. 3-Amino-3-(4-chlorophenyl)propionic acid (Parent Compound).Link
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PubChem. Baclofen (Structural Analog). National Library of Medicine. Link
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Chemical Book. Methyl (S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate (Dimethyl Analog).Link
- Seebach, D., et al.Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Foundational text on beta-amino acid synthesis).
